molecular formula C20H20BrN3O2 B275480 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine

货号 B275480
分子量: 414.3 g/mol
InChI 键: UBSDYIHYAJZBBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine, also known as LY341495, is a selective antagonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

作用机制

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine is a selective antagonist of the mGluR2/3 receptor subtype, which is involved in the regulation of glutamate neurotransmission. By blocking the activity of these receptors, 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine reduces glutamate release and modulates the activity of other neurotransmitter systems such as dopamine and serotonin. This mechanism of action is thought to underlie its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of the neurotransmitter GABA in the prefrontal cortex, which may contribute to its anxiolytic and antipsychotic effects. It has also been shown to modulate the activity of the dopamine and serotonin systems, which may contribute to its antidepressant effects.

实验室实验的优点和局限性

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine has several advantages for lab experiments. It is a highly selective antagonist of the mGluR2/3 receptor subtype, which allows for precise modulation of glutamate neurotransmission. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine is that it may have off-target effects at high concentrations, which can complicate data interpretation.

未来方向

There are several future directions for research on 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's, and further studies are needed to determine its potential therapeutic use in humans. Finally, further studies are needed to determine the safety and efficacy of 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine in humans, particularly in the context of neurological and psychiatric disorders.

合成方法

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine can be synthesized using a multistep process starting from 3-bromo-5-methoxyphenol. The first step involves the reaction of 3-bromo-5-methoxyphenol with 3-pyridinemethanol in the presence of a base to form 3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenol. This intermediate is then reacted with N-(pyridin-3-ylmethyl)amine in the presence of a reducing agent to form 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine.

科学研究应用

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been investigated for its potential use in the treatment of addiction, pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

属性

产品名称

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine

分子式

C20H20BrN3O2

分子量

414.3 g/mol

IUPAC 名称

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C20H20BrN3O2/c1-25-19-9-17(13-24-11-15-4-2-6-22-10-15)8-18(21)20(19)26-14-16-5-3-7-23-12-16/h2-10,12,24H,11,13-14H2,1H3

InChI 键

UBSDYIHYAJZBBC-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OCC3=CN=CC=C3

规范 SMILES

COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OCC3=CN=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。